1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine
Overview
Description
1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine is a useful research compound. Its molecular formula is C15H19ClF3N3O2 and its molecular weight is 365.78 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that tert-butyloxycarbonyl-protected amino acids, which this compound is derived from, are commonly used in peptide synthesis .
Mode of Action
It is known that tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of biochemical reactions, including the formation of acyloxyphosphonium from the protected amino acid anion of the compound and generation of hydrosulphide .
Pharmacokinetics
For instance, Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Result of Action
The result of the action of this compound is the formation of dipeptides, which are crucial components of proteins. The compound enhances amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature and solvent. For instance, the compound’s solubility properties can be influenced by the type of solvent used .
Properties
IUPAC Name |
tert-butyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(16)8-10(9-20-12)15(17,18)19/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAMFYRWBSHYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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